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molecular formula C11H9ClO2 B8415913 5-Chloro-2,8-dimethyl-4H-chromen-4-one

5-Chloro-2,8-dimethyl-4H-chromen-4-one

Cat. No. B8415913
M. Wt: 208.64 g/mol
InChI Key: MBQSPYJMIITKAS-UHFFFAOYSA-N
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Patent
US07989633B2

Procedure details

0.42 g (3.9 mmol) of copper(II) chloride and 0.45 g (3.96 mmol) of tert-butyl nitrite are introduced into 20 ml of acetonitrile and heated to 65° C. 0.5 g (2.63 mmol) of 5-amino-2,8-dimethyl-4H-chromen-4-one in 10 ml of acetonitrile are slowly added dropwise to this suspension. The reaction mixture is stirred at 65° C. for 10 min and then allowed to cool to room temperature, and subsequently 5 ml of concentrated hydrochloric acid are added. After extraction with diethyl ether, the combined organic phases are washed with water and dried over sodium sulfate. After removal of the solvent in vacuo, the remaining crude product is purified by preparative HPLC. 0.27 g (50% of theory) of the title compound is obtained.
Name
5-amino-2,8-dimethyl-4H-chromen-4-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three
Quantity
0.42 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.N[C:9]1[CH:18]=[CH:17][C:16]([CH3:19])=[C:15]2[C:10]=1[C:11](=[O:21])[CH:12]=[C:13]([CH3:20])[O:14]2.[ClH:22]>C(#N)C.[Cu](Cl)Cl>[Cl:22][C:9]1[CH:18]=[CH:17][C:16]([CH3:19])=[C:15]2[C:10]=1[C:11](=[O:21])[CH:12]=[C:13]([CH3:20])[O:14]2

Inputs

Step One
Name
5-amino-2,8-dimethyl-4H-chromen-4-one
Quantity
0.5 g
Type
reactant
Smiles
NC1=C2C(C=C(OC2=C(C=C1)C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.45 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
0.42 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 65° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
After extraction with diethyl ether
WASH
Type
WASH
Details
the combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the remaining crude product is purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C2C(C=C(OC2=C(C=C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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